5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
The compound “5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a nitrile group . The pyrazole ring in the molecule is substituted with two methyl groups, making it a derivative of 3,5-dimethylpyrazole .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 3,5-dimethylpyrazole part of the molecule, for example, is known to be unsymmetrical, with the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) having C2v symmetry .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of various functional groups. For instance, the nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The pyrazole and pyrimidine rings might also participate in electrophilic substitution reactions or act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents. The 3,5-dimethylpyrazole part of the molecule is known to be a white solid that dissolves well in polar organic solvents .Safety and Hazards
While specific safety and hazard data for this compound are not available, similar compounds such as 3,5-dimethylpyrazole are labeled with hazard statements including H302, H315, H319, H335, H361, H373, indicating potential hazards related to ingestion, skin and eye contact, inhalation, fertility, and long-term exposure .
Future Directions
The study and application of pyrazole-based compounds is a vibrant field of research due to their versatile properties and potential applications in various areas such as coordination chemistry, catalysis, and medicinal chemistry . Future research could focus on exploring new synthetic routes, studying their reactivity and mechanism of action, and investigating their potential applications in various fields.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, given its heterocyclic nature . Heterocyclic compounds are known to have a broad range of chemical and biological properties, making them important in the development of new drugs .
Mode of Action
These could include binding to receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
Heterocyclic compounds are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .
Pharmacokinetics
Heterocyclic compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on its structural similarity to other heterocyclic compounds, it may have a range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
5-chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN8/c1-13-7-14(2)28(25-13)18-9-17(23-12-24-18)26-3-5-27(6-4-26)19-16(20)8-15(10-21)11-22-19/h7-9,11-12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTFFSYYDQRADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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